molecular formula C14H22N2O3S B11502491 3-Cyclohexyl-5-(diethylsulfonio)-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-olate

3-Cyclohexyl-5-(diethylsulfonio)-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-olate

Cat. No.: B11502491
M. Wt: 298.40 g/mol
InChI Key: DZSLTEJKTPQKOF-UHFFFAOYSA-N
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Description

3-Cyclohexyl-5-(diethylsulfonio)-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-olate is a complex organic compound with a unique structure that includes a cyclohexyl group, a diethylsulfonio group, and a tetrahydropyrimidin-4-olate core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclohexyl-5-(diethylsulfonio)-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-olate typically involves multiple steps, starting with the preparation of the tetrahydropyrimidin-4-olate core This can be achieved through the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-Cyclohexyl-5-(diethylsulfonio)-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-olate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the oxidation state of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and solvents to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

3-Cyclohexyl-5-(diethylsulfonio)-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-olate has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Cyclohexyl-5-(diethylsulfonio)-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-olate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-Cyclohexyl-5-methylphenol
  • 3-Cyclohexyl-5-hydroxy-1H-pyrazol-4-yl

Uniqueness

Compared to similar compounds, 3-Cyclohexyl-5-(diethylsulfonio)-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-olate stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C14H22N2O3S

Molecular Weight

298.40 g/mol

IUPAC Name

1-cyclohexyl-5-(diethyl-λ4-sulfanylidene)-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C14H22N2O3S/c1-3-20(4-2)11-12(17)15-14(19)16(13(11)18)10-8-6-5-7-9-10/h10H,3-9H2,1-2H3,(H,15,17,19)

InChI Key

DZSLTEJKTPQKOF-UHFFFAOYSA-N

Canonical SMILES

CCS(=C1C(=O)NC(=O)N(C1=O)C2CCCCC2)CC

Origin of Product

United States

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